

Isoquinoline-6-carbaldehyde CAS number and molecular structure

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Compound of Interest

Compound Name: **Isoquinoline-6-carbaldehyde**

Cat. No.: **B065355**

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An In-depth Technical Guide to **Isoquinoline-6-carbaldehyde**

This technical guide provides a comprehensive overview of **Isoquinoline-6-carbaldehyde**, a key intermediate in pharmaceutical research and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, synthesis, and potential applications based on the broader activity of the isoquinoline scaffold.

Core Compound Identification and Properties

Isoquinoline-6-carbaldehyde is an aromatic aldehyde featuring a unique isoquinoline structure, making it a valuable building block in medicinal chemistry and for the synthesis of bioactive molecules.[\[1\]](#)

Molecular Structure:

The structure consists of an isoquinoline ring with a formyl (aldehyde) group attached at the 6-position.

Chemical Identifiers and Physicochemical Properties:

A summary of the key identifiers and properties for **Isoquinoline-6-carbaldehyde** is presented below.

Property	Value	Reference(s)
CAS Number	173089-81-1	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₇ NO	[1] [2]
Molecular Weight	157.17 g/mol	[1] [2]
Appearance	Off-white powder to pale yellow crystalline solid	[1]
Purity	≥95% (NMR) to 98%	[1]
Melting Point	40-44°C	
Density	1.202 g/cm ³	
Solubility	Soluble in organic solvents such as ethanol and chloroform.	
Storage Conditions	Store at 0-8°C in a cool, dry place away from light and moisture.	[1]
Synonyms	Isoquinoline-6-carboxaldehyde, 6-Formylisoquinoline	[2]

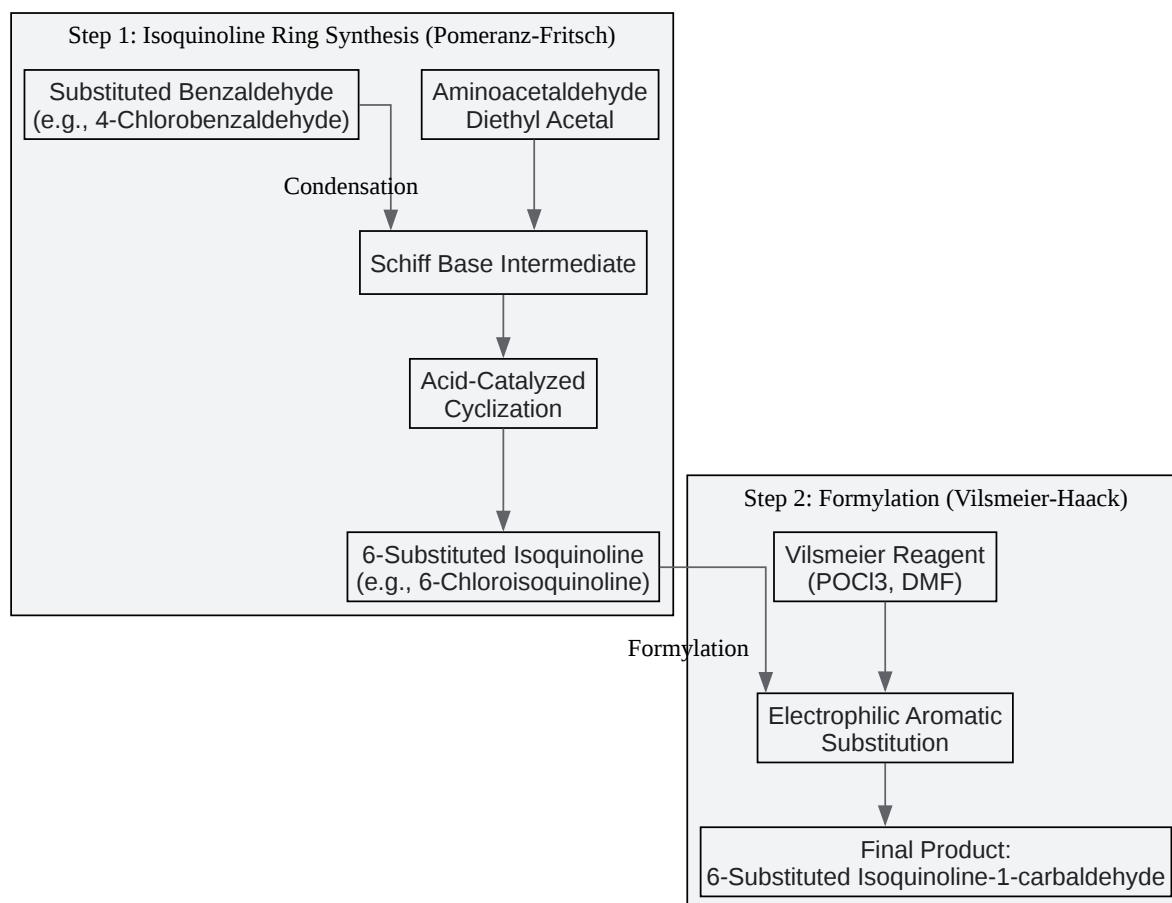
Synthesis and Reactivity

The isoquinoline scaffold is a privileged structure in medicinal chemistry, and various methods exist for its synthesis, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[\[5\]](#)[\[6\]](#)[\[7\]](#) The aldehyde group on **Isoquinoline-6-carbaldehyde** makes it a versatile precursor for creating a diverse library of derivative compounds.

General Synthetic Workflow

While a specific, detailed protocol for the synthesis of **Isoquinoline-6-carbaldehyde** is not readily available in the cited literature, a plausible and established route involves the construction of the 6-substituted isoquinoline ring followed by a formylation step. The diagram

below illustrates a general workflow for synthesizing a substituted isoquinoline carbaldehyde, based on well-known organic reactions like the Pomeranz-Fritsch and Vilsmeier-Haack reactions, which are used for analogous compounds.[8]



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Caption: A general two-step workflow for the synthesis of substituted isoquinoline carbaldehydes.

Experimental Protocol: Synthesis of Derivatives (Illustrative Example)

The carbaldehyde functional group is a key site for derivatization. A common reaction is the condensation with primary amines to form Schiff bases or with thiosemicarbazides to form thiosemicarbazones. These derivatives are often synthesized to explore structure-activity relationships (SAR) in drug discovery.^[9] The following is a representative protocol for the synthesis of a Schiff base derivative, adapted from procedures for analogous compounds.^[9]

Objective: To synthesize a Schiff base from an isoquinoline carbaldehyde.

Materials:

- 6-Substituted Isoquinoline-carbaldehyde (1 mmol)
- Desired primary amine (1 mmol)
- Ethanol (as solvent)
- Glacial acetic acid (catalytic amount)

Procedure:

- Dissolve the 6-substituted isoquinoline-carbaldehyde (1 mmol) in ethanol in a round-bottom flask.
- Add the primary amine (1 mmol) to the solution.
- Add a catalytic amount of glacial acetic acid to the reaction mixture.
- Stir the mixture at room temperature or under reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to allow the product to precipitate.

- Collect the solid product by filtration.
- Wash the collected solid with a suitable cold solvent (e.g., cold ethanol) to remove unreacted starting materials.
- Dry the final product.
- If necessary, purify the Schiff base derivative by recrystallization from an appropriate solvent. [9]

Biological and Pharmaceutical Relevance

Compounds based on the isoquinoline scaffold exhibit a broad spectrum of biological activities, making them a significant area of focus in drug discovery.[6][10] Activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory actions.[6][11][12][13]

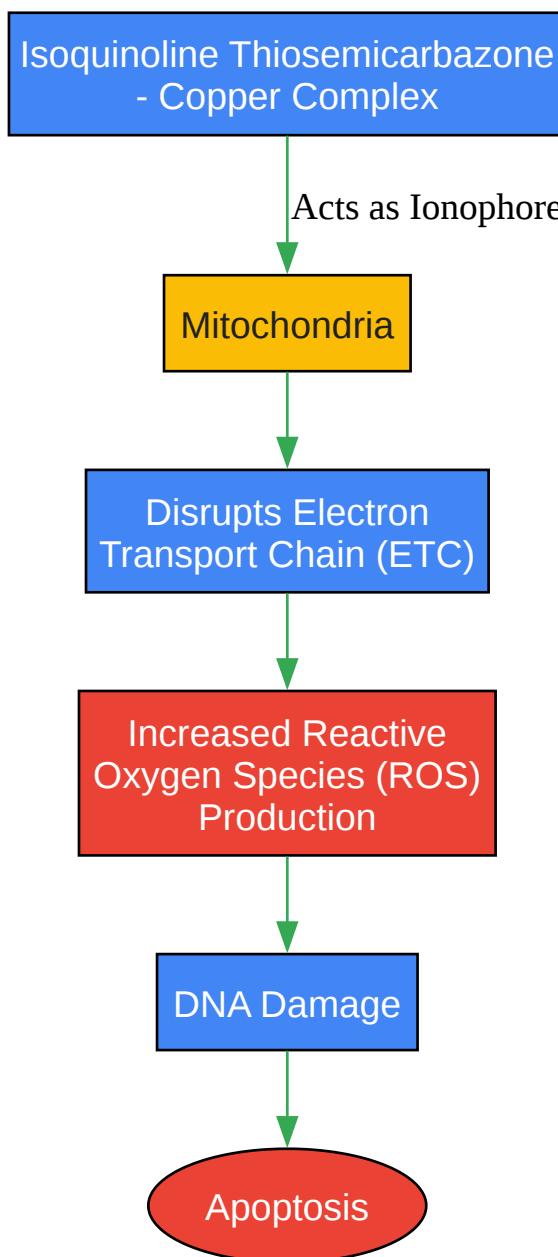
While specific biological data for **Isoquinoline-6-carbaldehyde** is limited in the available literature, its derivatives, particularly thiosemicarbazones and Schiff bases, have shown significant therapeutic potential.[9]

Potential Therapeutic Applications of Isoquinoline Derivatives:

- Anticancer Activity: Isoquinoline-based thiosemicarbazones have shown promise as anticancer agents.[9] Studies on related compounds, such as 6-fluoro-isoquinoline derivatives, demonstrated potent activity against various cancer cell lines with IC₅₀ values in the low-to-mid nanomolar range.[9] The proposed mechanism often involves the induction of oxidative stress and DNA damage, leading to apoptosis.[9]
- Antimicrobial Activity: Thiosemicarbazones are known to possess antimicrobial properties, often by inhibiting essential bacterial enzymes involved in DNA synthesis and replication.[9] Schiff bases derived from related chloroquinoline-carbaldehydes have also shown moderate activity against bacteria and fungi.[9]
- Anti-inflammatory Activity: A key strategy in developing anti-inflammatory drugs is the inhibition of nitric oxide (NO) production in macrophages. Isoquinoline derivatives are being investigated for their ability to modulate these inflammatory pathways.[9]

Signaling Pathway: Proposed Anticancer Mechanism

The anticancer activity of isoquinoline thiosemicarbazone derivatives is often linked to their ability to chelate metal ions like copper, disrupting cellular homeostasis. The diagram below illustrates a proposed mechanism of action where these compounds act as copper ionophores, leading to apoptosis.^[9]



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Caption: Proposed anticancer mechanism for isoquinoline thiosemicarbazone-copper complexes.

Conclusion

Isoquinoline-6-carbaldehyde is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. Its versatile aldehyde functionality allows for the creation of diverse molecular libraries. While detailed biological studies on the parent compound are not extensively documented, the proven anticancer, antimicrobial, and anti-inflammatory activities of its derivatives underscore the importance of the isoquinoline carbaldehyde scaffold as a promising starting point for the development of novel therapeutic agents. Further investigation into the direct biological profile of **Isoquinoline-6-carbaldehyde** and its derivatives is warranted.

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